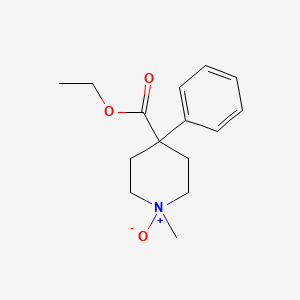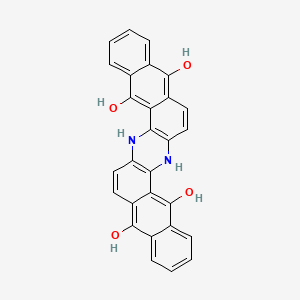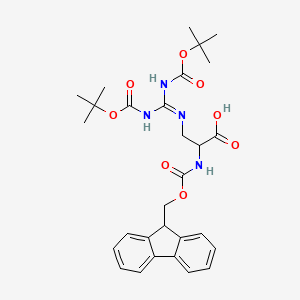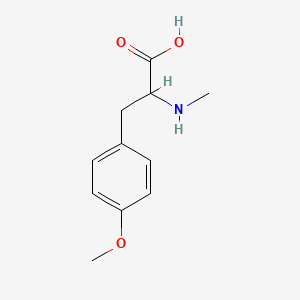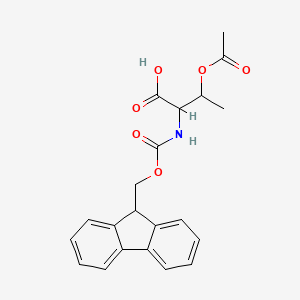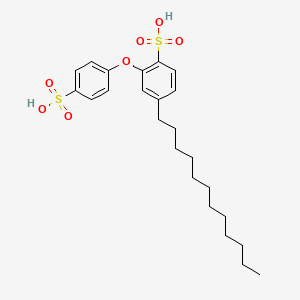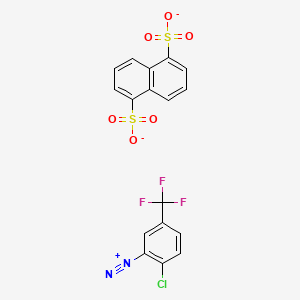
2-chloro-5-(trifluoromethyl)benzenediazonium;naphthalene-1,5-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-(trifluoromethyl)benzenediazonium;naphthalene-1,5-disulfonate: is a diazonium salt that combines the properties of both 2-chloro-5-(trifluoromethyl)benzenediazonium and naphthalene-1,5-disulfonate. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-chloro-5-(trifluoromethyl)benzenediazonium involves the diazotization of 2-chloro-5-(trifluoromethyl)aniline. This process typically requires the use of sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. The reaction is as follows:
2-chloro-5-(trifluoromethyl)aniline+NaNO2+HCl→2-chloro-5-(trifluoromethyl)benzenediazonium chloride+NaCl+H2O
The resulting diazonium salt can then be coupled with naphthalene-1,5-disulfonate under basic conditions to form the final compound.
Industrial Production Methods: Industrial production of diazonium salts often involves continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to prevent decomposition of the diazonium salt, which can be highly reactive and unstable.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Diazonium salts are well-known for their ability to undergo substitution reactions. For example, they can react with nucleophiles such as water, alcohols, and halides to form phenols, ethers, and halobenzenes, respectively.
Coupling Reactions: The diazonium group can couple with aromatic compounds to form azo compounds, which are important in dye chemistry.
Reduction Reactions: Diazonium salts can be reduced to form the corresponding aromatic amines.
Common Reagents and Conditions:
Substitution: Reagents such as water, alcohols, and halides under acidic or basic conditions.
Coupling: Aromatic compounds in the presence of a base such as sodium hydroxide.
Reduction: Reducing agents like sodium sulfite or stannous chloride.
Major Products:
Substitution: Phenols, ethers, halobenzenes.
Coupling: Azo compounds.
Reduction: Aromatic amines.
Scientific Research Applications
Chemistry:
Synthesis of Azo Compounds: Used in the production of azo dyes, which are widely used in the textile industry.
Organic Synthesis: Acts as an intermediate in the synthesis of various organic compounds.
Biology and Medicine:
Bioconjugation: Diazonium salts can be used to modify biomolecules, aiding in the study of biological processes.
Diagnostic Tools: Utilized in the development of diagnostic assays and sensors.
Industry:
Dye and Pigment Production: Essential in the manufacture of dyes and pigments for textiles, plastics, and other materials.
Polymer Chemistry: Used in the modification of polymers to introduce functional groups.
Mechanism of Action
The mechanism of action of 2-chloro-5-(trifluoromethyl)benzenediazonium;naphthalene-1,5-disulfonate involves the formation of a diazonium ion, which is highly reactive. This ion can undergo various reactions, such as coupling with aromatic compounds to form azo compounds. The molecular targets and pathways involved depend on the specific reaction and application. For example, in dye chemistry, the diazonium ion couples with an aromatic compound to form a stable azo bond, imparting color to the material.
Comparison with Similar Compounds
- 2-chloro-5-(trifluoromethyl)benzenediazonium tetrachlorozincate
- 2-chloro-5-(trifluoromethyl)benzenediazonium chloride
- 2-chloro-5-(trifluoromethyl)benzenediazonium sulfate
Comparison:
- Reactivity: The presence of different counterions (e.g., chloride, sulfate, tetrachlorozincate) can affect the stability and reactivity of the diazonium salt.
- Applications: While all these compounds can be used in azo coupling reactions, their specific applications may vary based on their solubility and stability in different solvents.
- Uniqueness: The combination with naphthalene-1,5-disulfonate makes the compound particularly useful in applications requiring water solubility and enhanced stability.
Properties
CAS No. |
85222-99-7 |
|---|---|
Molecular Formula |
C17H9ClF3N2O6S2- |
Molecular Weight |
493.8 g/mol |
IUPAC Name |
2-chloro-5-(trifluoromethyl)benzenediazonium;naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H8O6S2.C7H3ClF3N2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;8-5-2-1-4(7(9,10)11)3-6(5)13-12/h1-6H,(H,11,12,13)(H,14,15,16);1-3H/q;+1/p-2 |
InChI Key |
QGGFUCKTGADFDV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].C1=CC(=C(C=C1C(F)(F)F)[N+]#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




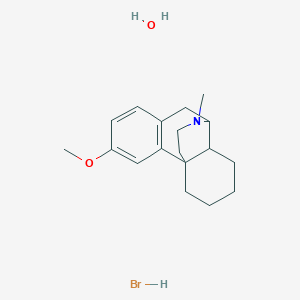
![(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B15197089.png)
